molecular formula C12H12N2O3 B7534764 N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide

N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide

Cat. No. B7534764
M. Wt: 232.23 g/mol
InChI Key: PBQNSNPGHGECQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide, also known as MPFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPFC is a small molecule that belongs to the class of furan carboxamides and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide is not fully understood. However, it has been suggested that N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide is also stable under physiological conditions and can be easily synthesized in large quantities. However, one limitation of N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide research. One area of interest is its potential therapeutic applications in neurodegenerative diseases. N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has shown promising results in animal models of Alzheimer's and Parkinson's disease, and further studies are needed to evaluate its efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent. N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has been found to inhibit the activity of NF-κB, and further studies are needed to evaluate its potential use in inflammatory diseases such as rheumatoid arthritis. Finally, the development of novel N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide derivatives with improved solubility and bioavailability is an area of active research.
In conclusion, N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy in humans.

Synthesis Methods

The synthesis of N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide involves the reaction of 6-methoxypyridin-3-amine with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide as a white solid, which can be purified by recrystallization. The synthesis of N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has shown potential therapeutic applications in various preclinical studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14(12(15)9-5-6-17-8-9)10-3-4-11(16-2)13-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQNSNPGHGECQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)OC)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyridin-3-yl)-N-methylfuran-3-carboxamide

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